molecular formula C9H17NO B2412757 N-(cyclopropylmethyl)pivalamide CAS No. 1090891-87-4

N-(cyclopropylmethyl)pivalamide

Cat. No.: B2412757
CAS No.: 1090891-87-4
M. Wt: 155.241
InChI Key: IRLAALMPXZUZQQ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)pivalamide, with the CAS registry number 1090891-87-4, is an organic compound featuring a pivalamide (2,2-dimethylpropanamide) group linked to a cyclopropylmethyl moiety . Its molecular formula is C9H17NO, and it has a molecular weight of approximately 155.24 g/mol . The structure can be represented by the SMILES notation CC(C)(C)C(=O)NCC1CC1 . Computed properties include a topological polar surface area of 29.1 Ų and an XLogP3 value of 1.7, which can be useful for predicting solubility and permeability in research settings . The specific research applications and mechanism of action for this compound are not extensively detailed in the public domain. The compound is offered by chemical suppliers for screening and research purposes . Structurally, compounds containing the N-cyclopropylmethyl group are of significant interest in medicinal chemistry. For instance, they have been explored as potent and selective agonists for the kappa opioid receptor (κOR), with research focusing on improving their safety profile and pharmacokinetic properties . As a pivalamide, it also serves as a functional group and potential synthetic intermediate in organic chemistry . Researchers may find value in this compound as a building block for developing novel bioactive molecules or for probing biological pathways.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,3)8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLAALMPXZUZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Cyclopropylmethylamine with Pivaloyl Chloride

The most straightforward method for synthesizing N-(cyclopropylmethyl)pivalamide involves the direct acylation of cyclopropylmethylamine with pivaloyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, where the amine is treated with the acyl chloride in a biphasic system of water and an organic solvent such as dichloromethane or ethyl acetate. A base, such as sodium hydroxide or sodium bicarbonate, is employed to neutralize the generated hydrochloric acid and drive the reaction to completion.

Reaction Conditions and Optimization

  • Stoichiometry : A molar ratio of 1:1.2 (amine to acyl chloride) ensures complete conversion while minimizing side reactions.
  • Temperature : Reactions are conducted at 0–5°C to suppress hydrolysis of the acyl chloride, followed by gradual warming to room temperature.
  • Solvent System : Ethyl acetate/water mixtures are preferred due to their immiscibility and ease of extraction.

Purification and Yield
Crude products are typically purified via recrystallization from hexanes or column chromatography on silica gel. Reported yields range from 75% to 88%, depending on the purity of the starting materials and the efficiency of acid scavenging.

Coupling Agent-Mediated Synthesis

For laboratories lacking access to pivaloyl chloride, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) offer an alternative route. These methods activate pivalic acid in situ, enabling its reaction with cyclopropylmethylamine.

Procedure Overview

  • Activation : Pivalic acid (1.0 equiv) is combined with EDCI (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane.
  • Amine Addition : Cyclopropylmethylamine (1.05 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–18 hours.
  • Work-Up : The reaction is quenched with aqueous HCl, and the product is extracted into organic solvent.

Advantages and Limitations

  • Yield : 70–82%, slightly lower than direct acylation due to competing side reactions.
  • Scalability : Limited by the cost of coupling agents, making this method less practical for industrial-scale synthesis.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have enabled rapid synthesis of amides, including this compound. This method reduces reaction times from hours to minutes while maintaining high yields.

Optimized Protocol

  • Reagents : Cyclopropylmethylamine (1.0 equiv), pivalic acid (1.1 equiv), and propylphosphonic anhydride (T3P®, 1.5 equiv) in acetonitrile.
  • Conditions : Microwave irradiation at 120°C for 15 minutes.
  • Yield : 90–94%, with minimal purification required.

Solid-Phase Synthesis

Solid-phase synthesis has been explored for high-throughput applications, particularly in combinatorial chemistry. A Wang resin-bound variant of cyclopropylmethylamine is acylated with pivalic acid using standard coupling protocols.

Key Steps

  • Resin Loading : Cyclopropylmethylamine is anchored to Wang resin via a photolabile linker.
  • Acylation : Pivalic acid, EDCI, and DMAP are introduced in DMF.
  • Cleavage : UV irradiation releases the product from the resin.

Yield and Purity

  • Yield : 65–78% after cleavage and HPLC purification.
  • Purity : >95% as determined by LC-MS.

Biocatalytic Approaches

Enzymatic synthesis using lipases or acyltransferases represents an eco-friendly alternative to traditional methods. Candida antarctica lipase B (CAL-B) has shown promise in catalyzing the aminolysis of pivalic acid esters with cyclopropylmethylamine.

Bioreactor Parameters

  • Substrate : Vinyl pivalate (1.2 equiv) and cyclopropylmethylamine (1.0 equiv) in tert-butyl methyl ether.
  • Enzyme Loading : 10% w/w CAL-B relative to substrates.
  • Conversion : 92% after 24 hours at 40°C.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and environmental impact of each method:

Method Yield (%) Reaction Time Cost Index Green Metrics (E-factor)
Direct Acylation 75–88 2–4 h Low 8.2
Coupling Agent 70–82 12–18 h High 14.5
Microwave-Assisted 90–94 15 min Moderate 5.1
Solid-Phase 65–78 24–48 h Very High 22.3
Biocatalytic 92 24 h Moderate 3.8

Troubleshooting and Common Challenges

Impurity Profiles

  • Unreacted Amine : Detectable via TLC (Rf = 0.3 in 1:1 ethyl acetate/hexanes). Mitigated by using excess acyl chloride.
  • Dimerization : Occurs at elevated temperatures; controlled by maintaining low reaction temperatures during acylation.

Storage and Stability
this compound is hygroscopic and should be stored under nitrogen at −20°C. Long-term stability studies indicate <5% decomposition over 12 months when properly sealed.

Industrial-Scale Considerations

For kilogram-scale production, direct acylation in flow reactors offers advantages in heat management and mixing efficiency. A continuous flow system with in-line IR monitoring achieves 89% yield with a residence time of 8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)pivalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pivalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)pivalamide is unique due to its specific combination of the cyclopropylmethyl group and the pivalamide structure. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Q & A

Q. What are the standard synthetic routes for preparing N-(cyclopropylmethyl)pivalamide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves alkylation of pivalamide precursors using cyclopropylmethyl halides under basic conditions. For example, potassium carbonate (K₂CO₃) in acetone with methyl iodide (MeI) at reflux efficiently introduces methoxy or alkyl groups to pivalamide derivatives . Optimization includes monitoring reaction kinetics (e.g., using HPLC or TLC) and adjusting temperature, solvent polarity, or base strength to improve yield.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features, such as the cyclopropylmethyl group’s unique splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>98% purity) ensures compound homogeneity. Thin-layer chromatography (TLC) is used for rapid reaction monitoring .

Q. How does the reactivity of this compound compare to other N-alkylpivalamides in lithiation reactions?

The cyclopropyl group’s ring strain and electron-withdrawing effects can influence lithiation sites. For example, N-benzylpivalamides undergo α-lithiation adjacent to the amide, but steric hindrance from cyclopropylmethyl may shift reactivity. Comparative studies using n-BuLi or t-BuLi at controlled temperatures (-20°C to 0°C) reveal differences in regioselectivity, as seen in analogous N-(2-arylethyl)pivalamides .

Advanced Research Questions

Q. What methodologies are recommended for determining rate orders in reactions involving this compound?

The initial rate method is ideal for kinetic studies. By varying the concentration of this compound while keeping other components constant, reaction rates are measured via time-dependent product formation (e.g., HPLC or UV-Vis). Log(rate) vs. log(concentration) plots identify reaction order, as demonstrated in ortho-C–H arylation studies of N-(m-tolyl)pivalamide .

Q. How do structural modifications (e.g., substituents on the cyclopropyl ring) affect the compound’s reactivity and stability?

Substituents like electron-donating groups (e.g., methoxy) on the cyclopropyl ring can alter electron density at the amide nitrogen, impacting nucleophilicity. Stability studies under acidic/basic conditions (via ¹H NMR degradation tracking) and DFT calculations provide insights into steric/electronic effects. Analogous work on N-(2,4-dimethylbenzyl)pivalamide derivatives highlights correlations between substituent position and lithiation efficiency .

Q. How can researchers reconcile contradictory data in lithiation reactions involving this compound?

Divergent results (e.g., α-lithiation vs. ring-opening) often arise from reagent choice (n-BuLi vs. t-BuLi) or temperature. Systematic replication under controlled conditions (-20°C vs. 0°C) and mechanistic probes (quenching with deuterated reagents) clarify pathways. For instance, n-BuLi at -20°C favors α-lithiation, while higher temperatures promote cyclopropane ring-opening .

Q. What strategies optimize regioselectivity in electrophilic trapping of lithiated this compound?

Electrophile selection (e.g., aldehydes vs. alkyl halides) and solvent polarity critically influence outcomes. Polar aprotic solvents (THF) enhance lithium coordination, directing electrophilic attack. Pre-complexation with additives like TMEDA or HMPA can further modulate selectivity, as shown in studies of N-(4-methoxyphenethyl)pivalamide .

Methodological Notes

  • Kinetic Analysis : Use Origin Pro 8 or similar software for linear fitting of concentration vs. time data to extract rate constants .
  • Structural Confirmation : Combine X-ray crystallography (where feasible) with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
  • Contradiction Resolution : Employ control experiments with isotopic labeling (e.g., D₂O quenching) to trace reaction pathways .

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